molecular formula C14H15N5 B8624094 2-(4-(Quinazolin-4-yl)piperazin-1-yl)acetonitrile

2-(4-(Quinazolin-4-yl)piperazin-1-yl)acetonitrile

Cat. No. B8624094
M. Wt: 253.30 g/mol
InChI Key: KZSJIWZYYGASSP-UHFFFAOYSA-N
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Patent
US07902204B2

Procedure details

To a solution of 4-(piperazin-1-yl)quinazoline (1.8 g, 8.3 mmol) in THF (50 mL) was added NEt3 (20 mL, 150 mmol) and chloroacetonitrile (12 mL, 190 mmol) and the reaction was stirred 16 h. The reaction mixture was quenched with 50% saturated aqueous NaHCO3 and extracted with EtOAc (3×200 mL). The combined organics were purified by silica gel chromatography (50% EtOAc/hexanes to 80% EtOAc/hexanes) to yield 55 (1.6 g, 6.1 mmol, 73%) as an viscous yellow oil. 1H NMR: (500 MHz, CDCl3) δ 8.74 (s, 1H), 8.06 (d, J=8.6 Hz, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.82-7.55 (m, 1H), 7.54-7.50 (m, 1H), 3.94-3.88 (m, 4H), 3.63 (s, 2H), 2.86-2.81 (m, 4H); LC/MS: (ES+) m/z (M+H)+=254; HPLC Rt=0.71 min., column O.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:17][CH2:18][N:19](CC)CC.ClCC#N>C1COCC1>[N:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([N:1]2[CH2:6][CH2:5][N:4]([CH2:17][C:18]#[N:19])[CH2:3][CH2:2]2)=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1(CCNCC1)C1=NC=NC2=CC=CC=C12
Name
Quantity
20 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
12 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 50% saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The combined organics were purified by silica gel chromatography (50% EtOAc/hexanes to 80% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CN=C(C2=CC=CC=C12)N1CCN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.1 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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